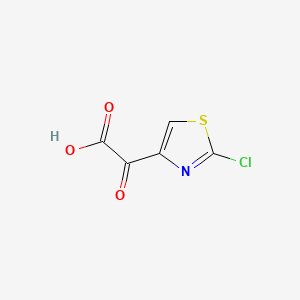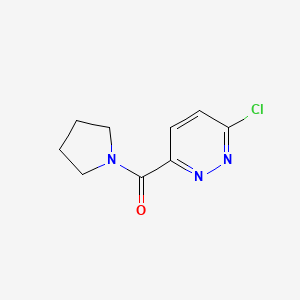![molecular formula C10H23ClN2O3 B15311968 tert-butylN-[2-(3-aminopropoxy)ethyl]carbamatehydrochloride](/img/structure/B15311968.png)
tert-butylN-[2-(3-aminopropoxy)ethyl]carbamatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate hydrochloride: is an organic compound with the molecular formula C11H24ClN2O3. It is commonly used in organic synthesis, particularly as a protecting group for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in peptide synthesis and other chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-aminopropyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate hydrochloride can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Deprotection: Trifluoroacetic acid or hydrochloric acid in dichloromethane.
Major Products Formed:
Substitution: Various substituted carbamates depending on the nucleophile used.
Deprotection: Free amines and tert-butyl alcohol.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group .
- Employed in the synthesis of complex organic molecules where selective protection and deprotection of functional groups are required .
Biology and Medicine:
- Utilized in the development of pharmaceuticals where selective protection of amine groups is necessary during multi-step synthesis .
- Investigated for its potential use in drug delivery systems due to its stability and ease of removal .
Industry:
Mecanismo De Acción
The primary mechanism of action for tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate hydrochloride involves its role as a protecting group. The tert-butyl carbamate group protects the amine functionality from unwanted reactions during synthetic processes. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions, revealing the free amine .
Comparación Con Compuestos Similares
- tert-butyl N-(3-bromopropyl)carbamate
- tert-butyl N-(2-oxoethyl)carbamate
- tert-butyl N-(3-aminopropyl)carbamate
Comparison:
- Stability: tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate hydrochloride is more stable under a variety of conditions compared to some similar compounds.
- Ease of Removal: The tert-butyl carbamate group is easily removed under mild acidic conditions, making it more convenient for use in multi-step syntheses .
- Versatility: This compound is versatile in its applications, ranging from peptide synthesis to industrial polymer production .
Propiedades
Fórmula molecular |
C10H23ClN2O3 |
|---|---|
Peso molecular |
254.75 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C10H22N2O3.ClH/c1-10(2,3)15-9(13)12-6-8-14-7-4-5-11;/h4-8,11H2,1-3H3,(H,12,13);1H |
Clave InChI |
LMLILWVITPZXFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOCCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



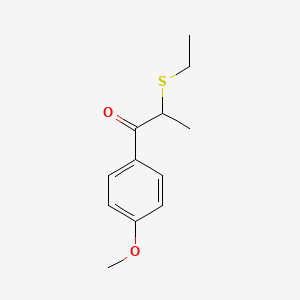

![cis-5',5'-Dimethyltetrahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5(3H)-one](/img/structure/B15311922.png)
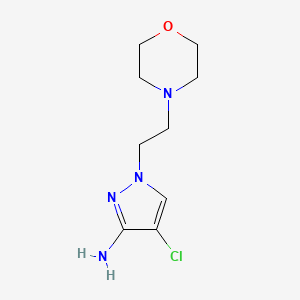

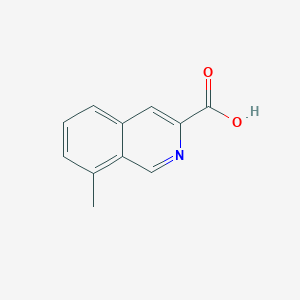

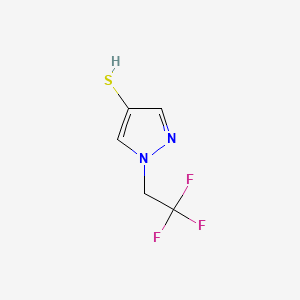
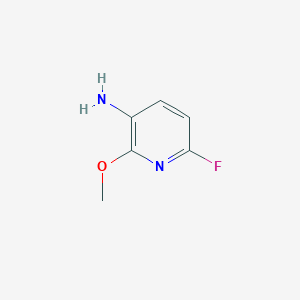
![2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]acetic acid](/img/structure/B15311950.png)
